N-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylphenyl and methoxyphenyl groups. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
- N-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
Uniqueness
N-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-13-6-4-7-14(2)19(13)21-20(24)15-10-18(23)22(12-15)16-8-5-9-17(11-16)25-3/h4-9,11,15H,10,12H2,1-3H3,(H,21,24) |
InChI Key |
ZPDOENHHPQQZPG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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